21.4-Fold Superior Antiproliferative Activity Over Internal Hit ADX-47273 in HCCLM3 Cells
In the primary medicinal chemistry study, SL44 inhibited the proliferation of HCCLM3 hepatocellular carcinoma cells with an IC50 of 3.1 μM, representing a 21.4-fold improvement over the initial screening hit ADX-47273 [1]. This head-to-head comparison was performed within the same experimental system, providing a direct quantitative measure of the SAR progression from hit to optimized lead compound. The comparison standardizes for assay conditions and cell line, making the fold-improvement metric a robust indicator of scaffold optimization success.
| Evidence Dimension | Antiproliferative activity in HCCLM3 cells |
|---|---|
| Target Compound Data | SL44 IC50 = 3.1 μM |
| Comparator Or Baseline | ADX-47273 IC50 = ~66.3 μM (calculated from 21.4-fold difference) |
| Quantified Difference | 21.4-fold lower IC50 (higher potency) |
| Conditions | HCCLM3 hepatocellular carcinoma cell proliferation assay; same study, same assay conditions |
Why This Matters
For procurement decisions, the 21.4-fold improvement quantifies the tangible SAR advancement over the starting hit, validating the specific structural modifications that define SL44's molecular architecture and justifying its selection over the earlier hit for HCC-focused studies.
- [1] Liu S, Sui J, Luo B, Zhang J, Xiang X, Yang T, Luo Y, Liu J. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. J Med Chem. 2024 Jul 11;67(13):10622-10642. View Source
